molecular formula C17H18BrN3O B11550713 N'-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide

N'-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide

Cat. No.: B11550713
M. Wt: 360.2 g/mol
InChI Key: XVNXFTRXTMLLLR-DEDYPNTBSA-N
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Description

N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 3-methylaniline, followed by the reaction with acetohydrazide. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete reaction.

  • Step 1: Condensation Reaction

      Reactants: 3-bromobenzaldehyde and 3-methylaniline

      Solvent: Ethanol or methanol

      Conditions: Reflux for several hours

  • Step 2: Formation of Hydrazide

      Reactants: Product from step 1 and acetohydrazide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

    Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new industrial chemicals and processes.

Mechanism of Action

The mechanism by which N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific structural features, such as the presence of both bromophenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H18BrN3O

Molecular Weight

360.2 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C17H18BrN3O/c1-12-5-3-8-16(9-12)19-11-17(22)21-20-13(2)14-6-4-7-15(18)10-14/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-13+

InChI Key

XVNXFTRXTMLLLR-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C(\C)/C2=CC(=CC=C2)Br

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=C(C)C2=CC(=CC=C2)Br

Origin of Product

United States

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